![molecular formula C22H23N3O5S2 B2843850 (Z)-methyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-27-9](/img/structure/B2843850.png)
(Z)-methyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Description
(Z)-methyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C22H23N3O5S2 and its molecular weight is 473.56. The purity is usually 95%.
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Scientific Research Applications
Anticancer Agents
- Research has explored the synthesis of substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide as anticancer agents. These compounds show strong cytotoxicity activities against various cancer cell lines, highlighting the potential of similar chemical structures in cancer therapy (Farah et al., 2011).
Aldose Reductase Inhibitors
- A series of iminothiazolidin-4-one acetate derivatives were synthesized and evaluated as aldose reductase inhibitors. These compounds have shown potential in the treatment of diabetic complications, indicating the relevance of related chemical structures in managing diabetes-related issues (Ali et al., 2012).
Antimicrobial and Antimycobacterial Activity
- Highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks have been synthesized, showing interesting antibacterial and antimycobacterial activity. This research suggests the potential use of similar compounds in developing new antimicrobial agents (Belveren et al., 2017).
Functionalized Benzimidazopyrimidinones
- A new approach to functionalized benzimidazopyrimidinones through a multicomponent palladium-catalyzed oxidative cyclocarbonylation–alkoxycarbonylation process has been reported. This highlights the potential of related chemical structures in synthesizing novel compounds with varied applications (Mancuso et al., 2017).
properties
IUPAC Name |
methyl 2-[6-methyl-2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-15-5-10-18-19(13-15)31-22(25(18)14-20(26)30-2)23-21(27)16-6-8-17(9-7-16)32(28,29)24-11-3-4-12-24/h5-10,13H,3-4,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZCUKYXPZRZFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate |
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